molecular formula C9H12N2O5 B1524792 2-Amino-1-pyridin-3-YL-ethanol oxalate CAS No. 1187930-75-1

2-Amino-1-pyridin-3-YL-ethanol oxalate

Cat. No. B1524792
M. Wt: 228.2 g/mol
InChI Key: VRKZMOBWLPELGD-UHFFFAOYSA-N
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Description

2-Amino-1-pyridin-3-YL-ethanol oxalate (APEO) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. APEO is a derivative of pyridin-3-yl-ethanol, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. APEO has a wide range of potential applications in the fields of biochemistry and physiology, due to its unique structure and properties.

Scientific Research Applications

Catalytic Applications

Research has explored the catalytic properties of substances related to 2-Amino-1-pyridin-3-YL-ethanol oxalate, emphasizing their role in facilitating various chemical reactions. For instance, studies have highlighted the effectiveness of catalase in catalyzing coupled oxidation reactions, including the secondary oxidation of ethanol to acetaldehyde. This reaction is significant for understanding the enzymatic processes involved in alcohol metabolism and the effects of hydrogen peroxide (H2O2) on these processes (Keilin & Hartree, 1945).

Chemical Synthesis and Complexation

Further research delves into the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the resulting products with metals such as Cu(II) and Cd(II). These studies provide insights into the formation of novel compounds with potential applications in material science, catalysis, and as ligands in coordination chemistry. The ability of these compounds to form stable complexes with metals has been examined through various analytical techniques, including X-ray diffraction and spectroscopy, revealing their potential for creating new materials with unique properties (Mardani et al., 2019).

Protective Groups in Polymer Chemistry

The utility of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has been investigated, demonstrating its effectiveness in chemical and thermal cleavage processes. This research has applications in polymer chemistry, where such protecting groups are crucial for the synthesis and modification of polymers. The findings suggest the broader applicability of 2-(pyridin-2-yl)ethanol in the development of polymers with specific properties, including those with biomedical applications (Elladiou & Patrickios, 2012).

Enzymatic and Organic Catalyst Systems

Research on hybrid enzymatic and organic catalyst systems for the oxidation of ethanol demonstrates the integration of 2-Amino-1-pyridin-3-YL-ethanol oxalate related compounds in innovative catalytic processes. These studies pave the way for applications in biosensors, environmental monitoring, and biofuel cells by showcasing the ability to oxidize ethanol to carbon dioxide efficiently in acidic conditions. This interdisciplinary approach combines organic chemistry and biochemistry to address challenges in energy and environmental science (Franco et al., 2020).

properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKZMOBWLPELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-pyridin-3-YL-ethanol oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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